Leelamine

Catalog No.
S532711
CAS No.
1446-61-3
M.F
C20H31N
M. Wt
285.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leelamine

CAS Number

1446-61-3

Product Name

Leelamine

IUPAC Name

[(1S,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine

Molecular Formula

C20H31N

Molecular Weight

285.5 g/mol

InChI

InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3/t18-,19+,20+/m0/s1

InChI Key

JVVXZOOGOGPDRZ-SLFFLAALSA-N

SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C

Synonyms

(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl-1-phenanthrenemethanamine); 13-Isopropyl-podocarpa-8,11,13-trien-15-amine;(+)-Dehydroabietylamine; NSC 2955; Leelamine;

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@]([C@@H]3CC2)(C)CN)C

Leelamine, also known as dehydroabietylamine, is a naturally occurring compound found in pine bark trees []. It has garnered significant interest in the scientific research community due to its potential applications in various fields, particularly in cancer research.

Antitumor effects

Leelamine has been shown to exhibit promising antitumor effects in various preclinical studies. These studies suggest that leelamine can:

  • Inhibit cancer cell proliferation and induce apoptosis (programmed cell death): Studies have observed that leelamine can decrease the proliferation of various cancer cell lines, including melanoma, breast, and leukemia cells [, ]. Additionally, leelamine has been found to trigger apoptosis in these cells by activating specific cell death pathways [, ].
  • Suppress tumor growth: Preclinical studies using xenograft models (where human cancer cells are implanted into mice) have shown that leelamine can effectively suppress tumor growth without causing significant systemic toxicity [, ].

The specific mechanisms by which leelamine exerts its antitumor effects are still under investigation, but research suggests that it may involve:

  • Disruption of cholesterol transport: Leelamine may interfere with the transport of cholesterol within cancer cells, leading to their dysfunction and death [].
  • Inhibition of signaling pathways: Leelamine has been shown to inhibit various signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt, MAPK, and STAT3 pathways [, ].
  • Induction of reactive oxygen species (ROS) production: Leelamine may cause the generation of ROS within cancer cells, leading to oxidative stress and cell death [].

Molecular Structure Analysis

Leelamine possesses a unique diterpene skeleton with a terminal amine group. The key features of its structure include:

  • Tricyclic diterpene core: The core structure consists of three fused cyclohexane rings, characteristic of diterpenes [].
  • Conjugated double bonds: The presence of conjugated double bonds contributes to the molecule's lipophilicity (fat-soluble) nature [].
  • Terminal amine group: The primary amine (NH2) group provides a site for potential chemical modifications and can participate in hydrogen bonding [].

It's important to note that leelamine can exist in two enantiomeric forms (mirror images) due to the presence of a chiral center []. Optically active leelamine is used as a chiral resolving agent for separating racemic mixtures of carboxylic acids [].


Chemical Reactions Analysis

Synthesis

Other relevant reactions

Leelamine can undergo various chemical reactions due to its functional groups. These include:

  • Acylation: The amine group can react with acylating agents to form amides [].
  • Alkylation: The amine group can also react with alkylating agents to form secondary or tertiary amines [].

Detailed information on the specific reaction conditions and mechanisms for these transformations is limited and may require further investigation.


Physical And Chemical Properties Analysis

  • Molecular Formula: C20H31N []
  • Molecular Weight: 285.47 g/mol []
  • Physical State: Colorless to light yellow solid at room temperature, liquid above 44.5°C
  • Melting Point: Not readily available
  • Boiling Point: Not readily available
  • Solubility: Soluble in organic solvents like ethanol, chloroform, and DMSO
  • Stability: Relatively stable under storage at 4°C and protected from light
  • Anticancer activity: Leelamine exhibits antitumor properties by accumulating in acidic lysosomes within cancer cells, disrupting intracellular cholesterol transport, autophagy (cell recycling), and endocytosis (cellular uptake), ultimately leading to cell death []. This mechanism appears independent of its weak affinity for cannabinoid receptors (CB1 and CB2) [].
  • Antifungal activity: Leelamine shows antifungal activity against Botrytis cinerea, a plant pathogenic fungus, but the exact mechanism remains under investigation [].
  • Antidiabetic potential: Studies suggest leelamine might improve blood sugar control in diabetic mice. However, the underlying mechanism requires further exploration [].

Color/Form

PALE YELLOW VISCOUS LIQUID /TECHNICAL GRADE/

XLogP3

5.4

Density

1.5460 at 20 °C /technical grade/

Appearance

Assay:≥98%A solution in ethanol

Melting Point

317.65 deg K

UNII

33289O147P

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 42 of 49 companies with hazard statement code(s):;
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.2X10-6 mm Hg

Pictograms

Irritant

Irritant

Other CAS

1446-61-3

Wikipedia

Leelamine

Methods of Manufacturing

A ROSIN-DERIVED COMPD. SEE ABIETIC ACID. ROSIN, PINE RESIN; TALL OIL. /PURIFIED BY/ CRYSTALLIZATION. /ABIETIC ACID/

General Manufacturing Information

1-Phenanthrenemethanamine, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)-: ACTIVE
A MIXT OF BUTYLTIN CHLORIDE, DEHYDROABIETYLAMINE, PENTACHLOROPHENOL, POLY(VINYL CHLORIDE) RESIN PAINT, & ETHYL ACETATE & SEVERAL SIMILAR FORMULATIONS WERE EFFECTIVE FOR PREVENTING RAT DAMAGE OF INSULATED CABLE. WEATHERING FOR 5 YR DID NOT REDUCE THE EFFECT.
TOPICAL COMPOSITION CONTAINING 1-10% DEHYDROABIETYLAMINE ACETATE, DEHYDROABIETYLAMINE, OR DEHYDROABIETYLAMINE-ETHYLENE OXIDE ADDUCT PROVIDED A NONIRRITANT, WASHING-RESISTANT COATING THROUGH WHICH THE INFECTIVE CERCARIAE OF SCHISTOSOMA DO NOT PASS READILY. THUS, A 99-100% PROTECTION AGAINST S JAPONICUM PENETRATION WAS AFFORDED THROUGH PRIOR APPLICATION OF 2.5-5% DEHYDROABIETYLAMINE SOLN ON SHAVED BELLIES OF MICE.
SOLN OF AMINE D (DEHYDROABIETYLAMINE; 70%) IN ETHANOL OR BENZYL ALC, WHEN SPRAYED ON OIL SLICK TO A CONCN OF ABOUT 10% & THEN TREATED WITH CARBON DIOXIDE TO FORM THE CARBAMATE, PROVIDES EXCELLENT GELATION OF THE OIL. A FIELD TEST INDICATED THAT THIS SYSTEM IS VERY ADVANTAGEOUS IN RECOVERY OF OIL SLICKS, IN TERMS OF EASE OF PICKUP. THE TOXICITY OF AMINE D IS OF VERY LOW ORDER, COMPARABLE TO THAT OF OIL SLICK ITSELF; FOR WATER DEPTHS OF GREATER THAN 2 FT, THE TOXICITY IS NEGLIGIBLE.

Dates

Modify: 2023-08-15

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